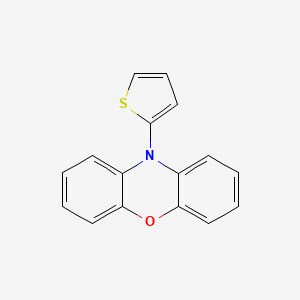
10-(Thiophen-2-yl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(Thiophen-2-yl)-10H-phenoxazine: is a heterocyclic compound that features a phenoxazine core substituted with a thiophene ring at the 10th position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Thiophen-2-yl)-10H-phenoxazine typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of a halogenated phenoxazine with a thiophene boronic acid derivative in the presence of a palladium catalyst.
Stille Coupling Reaction: Another method involves the coupling of a stannylated thiophene with a halogenated phenoxazine.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the above-mentioned coupling reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: 10-(Thiophen-2-yl)-10H-phenoxazine can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted phenoxazines and thiophenes.
Applications De Recherche Scientifique
10-(Thiophen-2-yl)-10H-phenoxazine has a wide range of applications in scientific research:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent electron-donating properties.
Medicinal Chemistry:
Materials Science: The compound is used in the synthesis of advanced materials with unique optical and electronic properties.
Mécanisme D'action
The mechanism of action of 10-(Thiophen-2-yl)-10H-phenoxazine depends on its application:
In Organic Electronics: The compound acts as an electron donor, facilitating charge transport in electronic devices.
In Medicinal Chemistry: It may interact with various biological targets, including enzymes and receptors, through its heterocyclic structure, which allows for versatile binding interactions.
Comparaison Avec Des Composés Similaires
10-(Thiophen-2-yl)-10H-phenoxazine can be compared with other similar compounds, such as:
Phenothiazine: Similar in structure but lacks the thiophene ring.
Thiophene: A simpler structure with only the thiophene ring.
Phenoxazine: The core structure of this compound, used in various applications including dyes and pigments.
The uniqueness of this compound lies in its combination of the phenoxazine core and the thiophene ring, which imparts unique electronic and structural properties.
Propriétés
Formule moléculaire |
C16H11NOS |
|---|---|
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
10-thiophen-2-ylphenoxazine |
InChI |
InChI=1S/C16H11NOS/c1-3-8-14-12(6-1)17(16-10-5-11-19-16)13-7-2-4-9-15(13)18-14/h1-11H |
Clé InChI |
IDHTXULJZXAEML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















